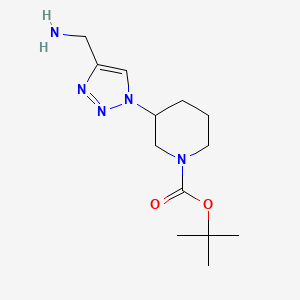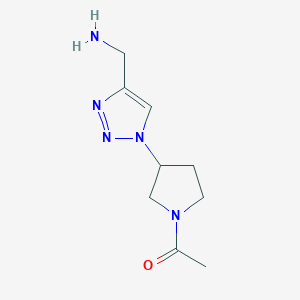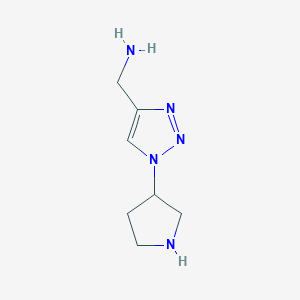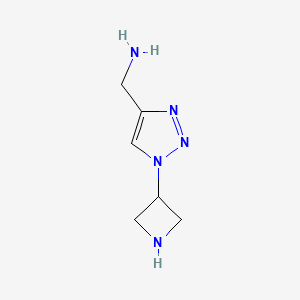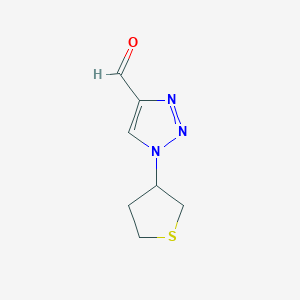
2-(4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile
Overview
Description
“2-(4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile” is a chemical compound with the molecular formula C10H8N6S and a molecular weight of 244.28 g/mol. It is a thiophene-based analog, which is a class of compounds that have attracted interest due to their potential biological activity . Thiophene derivatives play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring, a pyrazole ring, and an azidomethyl group. Thiophene is a five-membered ring with one sulfur atom . The specific structural details or 3D structure of this compound are not provided in the retrieved sources.Scientific Research Applications
Synthesis of Heterocycles
- Research has shown the utility of similar compounds in synthesizing a diverse array of heterocyclic structures, which are integral to pharmaceuticals and agrochemicals. For instance, the synthesis of polyfunctionally substituted heterocycles incorporating pyrazolo[3,4-d]pyrimidin-4-one moieties has been explored, where derivatives exhibited notable antioxidant activities, comparable to ascorbic acid (El‐Mekabaty, 2015).
Antimicrobial and Anticancer Activities
- A study on the synthesis of new pyridines from 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile revealed that these compounds were evaluated for their antibacterial and antitumor activities, indicating their potential in developing new therapeutic agents (Elewa et al., 2021).
Electropolymerization and Conducting Polymers
- Some related compounds have been utilized in electropolymerization processes to synthesize conducting polymers. For example, a study focused on the synthesis of electroactive phenol-based polymer and its oxidative polymerization, highlighting the potential of these compounds in materials science and electronic applications (Kaya & Aydın, 2012).
Schiff Bases and Heterocyclic Moieties
- Another application involves the synthesis of Schiff bases using related compounds. Schiff bases based on heterocyclic moieties have been synthesized and evaluated for their biological activities, demonstrating their importance in the development of bioactive molecules (Hamed et al., 2020).
Novel Synthetic Pathways
- The versatility of related compounds is further illustrated by their use in novel synthetic pathways for the construction of complex heterocyclic structures. These synthetic strategies are crucial for the development of new compounds with potential pharmaceutical applications (Gein, Buldakova, & Dmitriev, 2019).
properties
IUPAC Name |
2-[4-(azidomethyl)-3-thiophen-3-ylpyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6S/c11-2-3-16-6-9(5-13-15-12)10(14-16)8-1-4-17-7-8/h1,4,6-7H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJCFGGIZWGXME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C=C2CN=[N+]=[N-])CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



